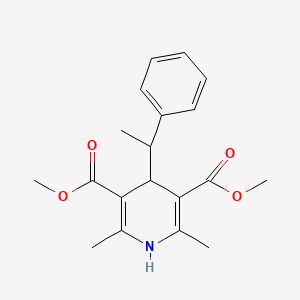

Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-ジメチル-4-(1-フェニルエチル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、ジヒドロピリジン類に属する化学化合物です。ジヒドロピリジン類は、特にカルシウムチャネルブロッカーとして、医薬品化学において重要な役割を果たすことが知られています。この化合物の構造には、さまざまな置換基を持つジヒドロピリジン環が含まれており、さまざまな用途に適した多様な分子となっています。

準備方法

合成経路および反応条件

2,6-ジメチル-4-(1-フェニルエチル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルの合成には、通常、複数ステップのプロセスが伴います。一般的な方法の1つは、ハントシュ・ジヒドロピリジン合成であり、アルデヒド、β-ケトエステル、およびアンモニアまたはアンモニウム塩の縮合が含まれます。反応は通常、エタノールなどのアルコール溶媒中で還流条件下で行われ、酢酸などの触媒を必要とする場合があります。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。プロセスは収率と純度が最適化され、通常、連続フロー反応器や自動化システムが導入されて、安定した生産が確保されます。工業用合成には、高純度の試薬の使用と反応条件の厳格な管理が不可欠です。

化学反応の分析

反応の種類

2,6-ジメチル-4-(1-フェニルエチル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は酸化されてピリジン誘導体を生成することができます。

還元: 還元反応により、テトラヒドロピリジン誘導体に変換することができます。

置換: この化合物は、特にエステル基で求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。

置換: アミンまたはアルコールなどの求核試薬は、通常、塩基性条件下で置換反応に使用できます。

主な生成物

酸化: ピリジン誘導体。

還元: テトラヒドロピリジン誘導体。

置換: 使用された求核試薬に応じて、さまざまな置換ジヒドロピリジン誘導体。

科学研究の応用

2,6-ジメチル-4-(1-フェニルエチル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、科学研究でさまざまな用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 特にカルシウムチャネルのモジュレーションに関連して、生物系への潜在的な影響について研究されています。

医学: カルシウムチャネルブロッカーとしての可能性が調査されており、心血管疾患の治療に役立つ可能性があります。

産業: 新規材料の開発やその他の化学化合物の合成における中間体として使用されます。

科学的研究の応用

Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

作用機序

2,6-ジメチル-4-(1-フェニルエチル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルの作用機序には、カルシウムチャネルとの相互作用が含まれます。これらのチャネルに結合することで、細胞へのカルシウムイオンの流入を阻害し、さまざまな生理学的効果をもたらします。このメカニズムは、カルシウムチャネルブロッカーが、高血圧や狭心症などの状態を管理するために使用されている、心血管の健康の文脈で特に関連しています。

類似の化合物との比較

類似の化合物

ニフェジピン: 高血圧の治療に使用される別のジヒドロピリジンカルシウムチャネルブロッカー。

アムロジピン: 作用時間が長い、広く使用されているカルシウムチャネルブロッカー。

フェロジピン: 血管選択性が高く、高血圧の管理に使用されています。

独自性

2,6-ジメチル-4-(1-フェニルエチル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、特定の置換基のために独特であり、その薬物動態的および薬力学的特性に影響を与える可能性があります。これらの構造的違いは、他のジヒドロピリジン誘導体と比較して、有効性、作用時間、および副作用のプロフィールに違いをもたらす可能性があります。

類似化合物との比較

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

Amlodipine: A widely used calcium channel blocker with a longer duration of action.

Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

Dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. These structural differences can lead to variations in its efficacy, duration of action, and side effect profile compared to other dihydropyridine derivatives.

特性

分子式 |

C19H23NO4 |

|---|---|

分子量 |

329.4 g/mol |

IUPAC名 |

dimethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H23NO4/c1-11(14-9-7-6-8-10-14)15-16(18(21)23-4)12(2)20-13(3)17(15)19(22)24-5/h6-11,15,20H,1-5H3 |

InChIキー |

KHYFJLFPHBQVQC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C(C)C2=CC=CC=C2)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12132751.png)

![2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132753.png)

![N-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12132755.png)

![3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132774.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12132775.png)

methylidene]propanamide](/img/structure/B12132781.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132795.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12132796.png)

![8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12132802.png)

![4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12132807.png)

![4-{[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12132811.png)

![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132812.png)

![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132820.png)